5-chloro-N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
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Overview
Description
The compound 5-chloro-N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic molecule that features a benzoxazole core, a sulfonamide group, and an imidazole ring. This compound is of interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of high-throughput screening and optimization techniques can help in scaling up the synthesis while maintaining the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5-chloro-N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Tizanidine: A compound with a similar imidazole ring structure, used as a muscle relaxant
Omeprazole: Contains a benzimidazole core and is used as a proton pump inhibitor.
Uniqueness
5-chloro-N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide:
Properties
Molecular Formula |
C17H12Cl2N4O4S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-4-imidazol-1-ylphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C17H12Cl2N4O4S/c1-22-14-7-12(19)16(8-15(14)27-17(22)24)28(25,26)21-10-2-3-13(11(18)6-10)23-5-4-20-9-23/h2-9,21H,1H3 |
InChI Key |
ZWTHXEDXGGHXSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)NC3=CC(=C(C=C3)N4C=CN=C4)Cl)Cl |
Origin of Product |
United States |
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